molecular formula C24H34N2O5 B10881091 1-(3-Ethoxy-4-methoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine

1-(3-Ethoxy-4-methoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine

Cat. No.: B10881091
M. Wt: 430.5 g/mol
InChI Key: DHHWTEPUXIGSAF-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-4-methoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications. The structure of this compound includes a piperazine ring substituted with two benzyl groups, each bearing multiple methoxy and ethoxy groups, which can influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ethoxy-4-methoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxy-4-methoxybenzyl chloride and 2,3,4-trimethoxybenzyl chloride.

    Nucleophilic Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction. Piperazine is reacted with the benzyl chlorides in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or acetonitrile.

    Reaction Conditions: The reaction is typically carried out at elevated temperatures (80-100°C) to ensure complete substitution and high yield of the desired product.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis equipment, and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxy-4-methoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The benzyl groups can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of benzyl alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(3-Ethoxy-4-methoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine depends on its interaction with specific molecular targets. These may include:

    Receptor Binding: The compound may bind to specific receptors, such as serotonin or dopamine receptors, influencing neurotransmitter activity.

    Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

    Signal Transduction: The compound can modulate signal transduction pathways, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine: Similar structure but lacks the ethoxy group.

    1-(3-Ethoxy-4-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine: Similar structure but has fewer methoxy groups on one benzyl ring.

Uniqueness

1-(3-Ethoxy-4-methoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine is unique due to the presence of both ethoxy and multiple methoxy groups, which can influence its solubility, reactivity, and biological activity. This combination of functional groups may provide distinct pharmacological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C24H34N2O5

Molecular Weight

430.5 g/mol

IUPAC Name

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C24H34N2O5/c1-6-31-22-15-18(7-9-20(22)27-2)16-25-11-13-26(14-12-25)17-19-8-10-21(28-3)24(30-5)23(19)29-4/h7-10,15H,6,11-14,16-17H2,1-5H3

InChI Key

DHHWTEPUXIGSAF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC)OC

Origin of Product

United States

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